1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-ol
Overview
Description
1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-ol, also known as BFBP, is an organic compound with a molecular formula of C7H5BrFN2O. It is a member of the pyrazol-4-ol family and has an aromatic ring structure. BFBP has a wide range of potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of derivatives with potential biological activities. For instance, derivatives of 1H-pyrazole have been synthesized and their structures, including intermediate stages, have been meticulously analyzed through methods like X-ray diffraction, NMR spectroscopy, and density functional theory (DFT). These studies highlight the compound's role as an organic intermediate with notable structural and electronic features, making it a valuable entity in the field of organic synthesis and structural chemistry (Yang et al., 2021).
Biochemical Applications
- In the realm of biochemistry and medicinal chemistry, derivatives of this compound have been developed for specific biochemical applications. For instance, certain derivatives have shown xanthine oxidase inhibitory activity, indicating potential therapeutic applications (Qi et al., 2015).
Material Science and Supramolecular Chemistry
- The compound and its derivatives have also found relevance in materials science and supramolecular chemistry. They have been used in the synthesis of specific structures like pyrazolo[4,3-d]pyrimidines, which have unique conformations and could be integral to the development of new materials with specific optical or electronic properties (He et al., 2003).
Safety and Hazards
properties
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O/c11-9-3-7(1-2-10(9)12)5-14-6-8(15)4-13-14/h1-4,6,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWHLHVSMWFSEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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